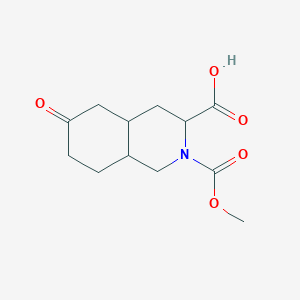

2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid

Description

2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring an octahydroisoquinoline core with three key functional groups: a methoxycarbonyl group at position 2, a ketone (oxo) group at position 6, and a carboxylic acid at position 3.

Properties

IUPAC Name |

2-methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h7-8,10H,2-6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICCPAMKOBPCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2CCC(=O)CC2CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the octahydroisoquinoline core, followed by functional group modifications to introduce the methoxycarbonyl and oxo groups .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid and methoxycarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate biochemical pathways related to its functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Biological Activity

2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects and mechanisms of action.

- Molecular Formula : C12H17NO

- Molecular Weight : 205.27 g/mol

- IUPAC Name : this compound

- CAS Number : 1236931-30-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline structures can possess antibacterial properties. The specific activity of 2-Methoxycarbonyl-6-oxo has not been extensively evaluated; however, similar compounds have demonstrated effectiveness against various bacterial strains.

- Antioxidant Properties : Compounds with similar structures are often evaluated for their antioxidant capacity. The presence of methoxy and carboxylic functional groups may contribute to radical scavenging activities.

- Neuroprotective Effects : Some isoquinoline derivatives have been studied for their neuroprotective properties. The potential for this compound to interact with neurotransmitter systems and exhibit neuroprotective effects warrants further investigation.

Antimicrobial Studies

A study conducted on isoquinoline derivatives indicated that modifications at the 6-position could enhance antibacterial activity against Gram-positive bacteria. While specific data on 2-Methoxycarbonyl-6-oxo is limited, the structural similarities suggest potential efficacy .

Antioxidant Activity

Research into related compounds has shown that the antioxidant activity is often linked to the ability to donate electrons or hydrogen atoms to free radicals. In vitro assays demonstrated that certain isoquinoline derivatives can effectively reduce oxidative stress markers in cell cultures .

Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the role of isoquinolines in modulating neurotransmitter release and protecting neurons from excitotoxicity. While direct studies on 2-Methoxycarbonyl-6-oxo are lacking, its structural characteristics suggest it may interact with pathways involved in neuroprotection .

Data Table: Biological Activities of Related Isoquinoline Compounds

Q & A

Q. What are the optimal synthetic routes for 2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid, and how can yield and purity be improved?

- Methodological Answer : Synthesis often involves multi-step cyclization and functionalization. For example, analogous quinolone derivatives are synthesized via reflux in aqueous ethanolic NaHCO₃ (70–80°C) over 24–72 hours to achieve regioselective carboxylation . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and monitoring reaction progress via HPLC to isolate intermediates. Catalytic additives like BF₃·Et₂O may enhance cyclization efficiency, as seen in related tetrahydropyran-carboxylic acid syntheses .

| Synthetic Method Comparison | |-------------------------------|----------------------------------| | Reaction Conditions | Aqueous ethanol, NaHCO₃, 70–80°C | | Catalyst | None (base-mediated) vs. BF₃·Et₂O | | Yield Range | 45–72% (dependent on purification) | | Key Intermediate | 6-oxo-octahydroisoquinoline core |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxycarbonyl (δ ~3.8–4.0 ppm for OCH₃) and carboxylic acid (δ ~12–13 ppm) groups. Conformational analysis of the octahydroisoquinoline system requires 2D NMR (COSY, HSQC) to resolve overlapping signals .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₂H₁₅NO₅ expected for the parent ion).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How does stereochemical configuration at the 4a and 8a positions influence the compound’s reactivity or biological activity?

- Methodological Answer : Stereochemistry governs hydrogen-bonding networks and substrate binding. Computational modeling (e.g., DFT for energy minimization) predicts axial vs. equatorial substituent orientations. Experimental validation involves synthesizing diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and comparing kinetic parameters in ester hydrolysis assays . For example, axial methoxycarbonyl groups may hinder enzymatic recognition, reducing bioactivity .

Q. What strategies can resolve contradictions in reported solubility or stability data across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or pH-dependent solubility. Systematic studies should:

- Vary pH : Test solubility in buffered solutions (pH 1–10) to identify zwitterionic behavior.

- Characterize Polymorphs : Use X-ray crystallography or DSC to differentiate crystalline vs. amorphous states.

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify hydrolytic degradation pathways (e.g., lactam ring opening) .

Q. How can computational methods predict this compound’s potential as a protease inhibitor or antimicrobial agent?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease or bacterial gyrase). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Asp25 in HIV-1 protease) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous quinolones .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies should align with bioisosteric replacement principles. For example:

- Replace the methoxycarbonyl group with ethoxycarbonyl or carbamoyl to modulate lipophilicity (logP calculations via ChemDraw).

- Introduce halogens (F, Cl) at the 7-position to enhance membrane permeability, as seen in fluoroquinolone antibiotics .

- Data Table : LogP and IC₅₀ values for derivatives .

Q. How can kinetic isotope effects (KIEs) or isotopic labeling elucidate the compound’s metabolic pathways?

- Methodological Answer :

- Deuterium Labeling : Synthesize [D₃]-methoxy derivatives to track demethylation via LC-MS metabolomics.

- ¹⁴C Tracing : Incubate with liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the 5-position) .

Notes on Evidence-Based Inquiry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.